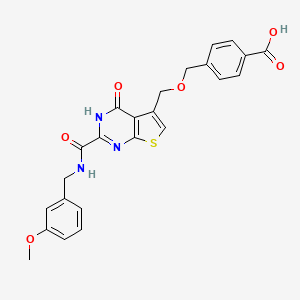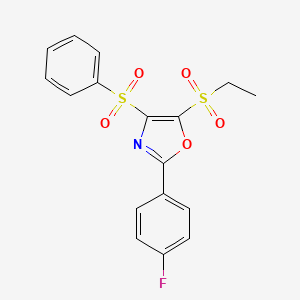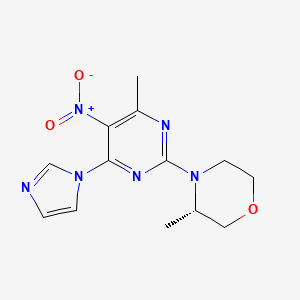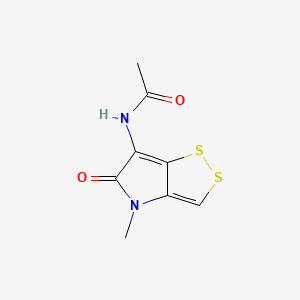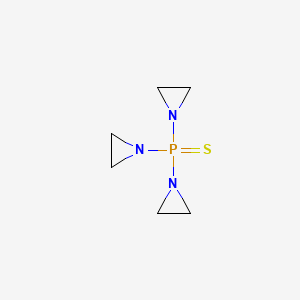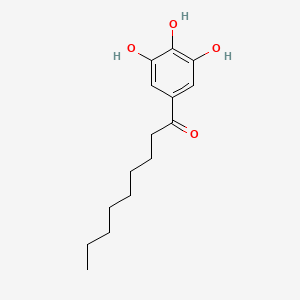
TCS 2002
概述
描述
- TCS 2002,也称为2-甲基-5-[3-[4-(甲基亚磺酰基)苯基]-5-苯并呋喃基]-1,3,4-恶二唑,是一种有效的糖原合酶激酶-3β (GSK-3β) 抑制剂,其IC50 为35 nM .
- GSK-3β 在各种细胞过程中发挥着至关重要的作用,包括糖原代谢、细胞周期调控和神经元功能。
科学研究应用
化学: TCS 2002 作为一种有价值的工具化合物,用于研究 GSK-3β 抑制及其相关途径。
生物学: 研究人员探索其对细胞信号传导、神经保护和 tau 磷酸化的影响。
医学: 由于其 GSK-3β 抑制活性,this compound 可能对阿尔茨海默病等神经退行性疾病有影响。
工业: 作为候选药物的潜力值得进一步研究。
作用机制
- TCS 2002 抑制 GSK-3β,GSK-3β 是一种丝氨酸/苏氨酸激酶,参与 tau 磷酸化和其他细胞过程。
- 通过阻断 GSK-3β,它调节下游信号通路,影响细胞存活和功能。
生化分析
Biochemical Properties
TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by this compound leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, this compound interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that this compound can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
- TCS 2002 的合成路线在文献中没有得到广泛的记录。它使用合适的试剂和条件进行化学合成。
- 工业生产方法是专有的,但它们可能涉及有效的合成策略以实现高纯度。
化学反应分析
- TCS 2002 经历各种反应,包括氧化、还原和取代。
- 常见的试剂包括氧化剂(例如,过氧化物)、还原剂(例如,氢化物)和亲核试剂(例如,胺)。
- 形成的主要产物取决于具体的反应条件。
相似化合物的比较
- TCS 2002 的独特之处在于其特定的 GSK-3β 抑制活性。
- 类似的化合物包括其他 GSK-3β 抑制剂,如锂盐和 SB216763。
属性
IUPAC Name |
2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYSTKYIVULEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647722 | |
| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005201-24-0 | |
| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
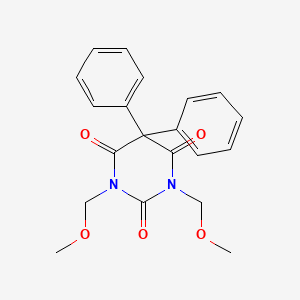
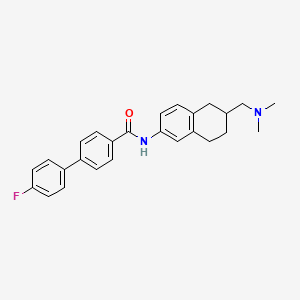
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
